Cas no 1706444-83-8 (2-Bromo-8-hydroxy-indolizine-7-carboxylic acid methyl ester)
2-Bromo-8-hydroxy-indolizine-7-carboxylic acid methyl ester Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-8-hydroxy-indolizine-7-carboxylic acid methyl ester
- 7-Indolizinecarboxylic acid, 2-bromo-8-hydroxy-, methyl ester
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- Inchi: 1S/C10H8BrNO3/c1-15-10(14)7-2-3-12-5-6(11)4-8(12)9(7)13/h2-5,13H,1H3
- InChI Key: PNJPJWUICWBNQA-UHFFFAOYSA-N
- SMILES: C1=C2N(C=CC(C(OC)=O)=C2O)C=C1Br
2-Bromo-8-hydroxy-indolizine-7-carboxylic acid methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM259993-1g |
Methyl 2-bromo-8-hydroxyindolizine-7-carboxylate |
1706444-83-8 | 97% | 1g |
$*** | 2023-03-30 |
2-Bromo-8-hydroxy-indolizine-7-carboxylic acid methyl ester Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on 2-Bromo-8-hydroxy-indolizine-7-carboxylic acid methyl ester
Comprehensive Overview of 2-Bromo-8-hydroxy-indolizine-7-carboxylic acid methyl ester (CAS No. 1706444-83-8)
The compound 2-Bromo-8-hydroxy-indolizine-7-carboxylic acid methyl ester (CAS No. 1706444-83-8) is a highly specialized indolizine derivative that has garnered significant attention in pharmaceutical and agrochemical research. With its unique brominated indolizine core and ester functional group, this molecule serves as a versatile intermediate in organic synthesis. Researchers are particularly interested in its potential applications in drug discovery and material science, owing to its structural complexity and reactivity.
In recent years, the demand for heterocyclic compounds like 2-Bromo-8-hydroxy-indolizine-7-carboxylic acid methyl ester has surged due to their role in developing novel therapeutics. The indolizine scaffold is known for its bioactivity, making it a valuable building block for anticancer agents, anti-inflammatory drugs, and antimicrobial compounds. This compound’s bromine substituent further enhances its utility in cross-coupling reactions, a hot topic in modern medicinal chemistry.
The synthesis of 2-Bromo-8-hydroxy-indolizine-7-carboxylic acid methyl ester typically involves multi-step organic reactions, including halogenation and esterification. Its methyl ester group improves solubility, facilitating its use in high-throughput screening (HTS) assays. This aligns with the growing trend of fragment-based drug design, where small molecules like this are screened for binding affinity against target proteins.
From an SEO perspective, users frequently search for terms like "indolizine derivatives uses", "brominated heterocycles synthesis", and "methyl ester applications in pharmaceuticals". These queries reflect the compound’s relevance in academic research and industrial applications. Additionally, the rise of AI-driven drug discovery has increased interest in such specialty chemicals, as they are often used to train machine learning models for molecular property prediction.
Environmental and regulatory considerations are also critical when discussing 2-Bromo-8-hydroxy-indolizine-7-carboxylic acid methyl ester. While it is not classified as a hazardous substance, proper handling protocols are recommended due to its reactive functional groups. This aligns with the broader industry focus on green chemistry and sustainable synthesis, which prioritize minimizing waste and energy consumption.
In conclusion, 2-Bromo-8-hydroxy-indolizine-7-carboxylic acid methyl ester (CAS No. 1706444-83-8) represents a compelling case study in the intersection of organic chemistry and applied sciences. Its structural features and reactivity make it a valuable tool for researchers exploring new chemical entities (NCEs) and innovative materials. As the scientific community continues to explore its potential, this compound is poised to remain a topic of interest in both peer-reviewed journals and industry reports.
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